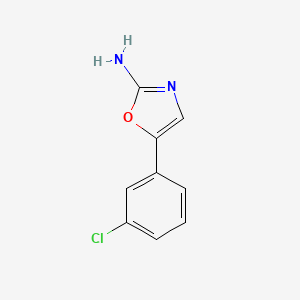

5-(3-Chlorophenyl)oxazol-2-amine

説明

5-(3-Chlorophenyl)oxazol-2-amine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to an oxazol-2-amine core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)oxazol-2-amine typically involves the cyclization of 3-chloroaniline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process.

化学反応の分析

Types of Reactions: 5-(3-Chlorophenyl)oxazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of oxazole derivatives with higher oxidation states.

Reduction: Production of reduced oxazole derivatives.

Substitution: Generation of substituted oxazole compounds with different functional groups.

科学的研究の応用

Anticancer Activity

The anticancer properties of 5-(3-Chlorophenyl)oxazol-2-amine have been highlighted in multiple studies. Research indicates that derivatives of oxadiazole, including this compound, exhibit significant activity against various cancer cell lines. For instance, one study reported that a related oxadiazole compound demonstrated percent growth inhibition (PGI) against several cancer types, including non-small cell lung cancer and ovarian cancer, with notable PGIs ranging from 51.88% to 86.61% across different cell lines .

Table 1: Anticancer Activity of Oxadiazole Compounds

| Compound | Cancer Type | Percent Growth Inhibition (%) |

|---|---|---|

| This compound | Non-Small Cell Lung Cancer | 67.55 |

| Ovarian Cancer | 85.26 | |

| Breast Cancer | 75.99 | |

| Colon Cancer | 59.09 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. A related study involving isoxazole derivatives showed that compounds with similar structures could inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a potential role for this compound in treating inflammatory diseases .

Table 2: Inhibition of Inflammatory Markers by Isoxazole Derivatives

| Compound | Inflammatory Marker | Inhibition (%) |

|---|---|---|

| Isoxazole Derivative A | TNF-α | 70 |

| Isoxazole Derivative B | IL-1β | 65 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been a significant area of research. The structure of this compound allows it to interact with microbial targets effectively. Studies have shown that oxadiazoles can exhibit activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Oxadiazole Compounds

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- Anticancer Studies : A comprehensive study evaluated the effectiveness of various oxadiazole derivatives against a panel of cancer cell lines from the National Cancer Institute (NCI). The findings indicated that these compounds could inhibit the growth of cancer cells significantly, supporting further development as potential anticancer therapies .

- Inflammation Models : Experimental models using LPS-stimulated macrophages demonstrated that isoxazole derivatives could reduce inflammatory responses effectively, indicating that similar structures like this compound might possess comparable activities .

- Antimicrobial Efficacy : Research into the antimicrobial properties of oxadiazole compounds revealed promising results against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed into effective antibiotics .

作用機序

The mechanism by which 5-(3-Chlorophenyl)oxazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

5-(3-Chlorophenyl)oxazol-2-amine is structurally similar to other oxazole derivatives, such as 5-(2-chlorophenyl)oxazol-2-amine and 5-(4-chlorophenyl)oxazol-2-amine. its unique chlorophenyl group at the 3-position contributes to its distinct chemical and biological properties. This compound stands out due to its enhanced stability and reactivity compared to its analogs.

生物活性

5-(3-Chlorophenyl)oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a chlorophenyl group. Its molecular formula is CHClNO, which contributes to its unique chemical properties. The presence of the chlorine atom enhances the compound's lipophilicity, potentially affecting its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied as a potential inhibitor of various enzymes involved in metabolic pathways, particularly those linked to cancer progression and neurodegenerative diseases. For instance, it has shown promising results in inhibiting human acetylcholinesterase (hAChE), which is critical in Alzheimer's disease research .

Antimicrobial and Antiviral Properties

The compound has also been evaluated for its antimicrobial and antiviral activities. In vitro studies demonstrated that this compound exhibits moderate antiviral effects against certain viral strains, with cytotoxicity values indicating a favorable therapeutic index . Its mechanism may involve disrupting viral replication processes.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been implicated in promoting oligodendrocyte survival and myelin repair, making it a candidate for treating demyelinating diseases such as Multiple Sclerosis (MS). The compound's ability to modulate immune responses in the central nervous system could be beneficial in mitigating disease progression .

Cytotoxicity and Safety Profile

Despite its therapeutic potential, the cytotoxicity of this compound must be carefully evaluated. In studies involving human cell lines, the compound exhibited varying levels of cytotoxicity, suggesting that while it may be effective against certain targets, it could also pose risks at higher concentrations .

Case Study 1: Acetylcholinesterase Inhibition

A detailed study on the structure-activity relationship (SAR) of oxazole derivatives highlighted that this compound is a potent hAChE inhibitor with an IC value significantly lower than other tested compounds. This positions it as a valuable lead in developing Alzheimer's therapeutics .

Case Study 2: Antiviral Activity

In another investigation focused on HIV-1 integrase inhibitors, this compound was found to disrupt the LEDGF/p75-IN interaction effectively. The compound demonstrated an inhibition percentage comparable to established antiviral agents, indicating its potential as part of a therapeutic regimen for HIV .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC Value |

|---|---|---|

| This compound | hAChE Inhibitor | 0.007 μM |

| Benzimidazole Derivatives | AC Inhibitors | 0.0025 - 0.0225 μM |

| Other Oxazole Derivatives | Antiviral | Varies |

This table illustrates how this compound compares with other biologically active compounds, emphasizing its potency as an hAChE inhibitor.

特性

IUPAC Name |

5-(3-chlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPMLLEEYOGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669517 | |

| Record name | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-39-5 | |

| Record name | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。